molecular formula C24H20ClNO5S B2955972 (2Z)-N-(3-chloro-4-methoxyphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine CAS No. 1321746-28-4

(2Z)-N-(3-chloro-4-methoxyphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine

Cat. No.: B2955972
CAS No.: 1321746-28-4
M. Wt: 469.94
InChI Key: YOSDXQWHRVPLIW-LCUIJRPUSA-N
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Description

(2Z)-N-(3-chloro-4-methoxyphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromen-2-imine core substituted with various functional groups, making it a subject of interest for researchers.

Preparation Methods

The synthesis of (2Z)-N-(3-chloro-4-methoxyphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the chromen-2-imine core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the methoxy and chloro groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

(2Z)-N-(3-chloro-4-methoxyphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of reduced derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

(2Z)-N-(3-chloro-4-methoxyphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies related to enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of (2Z)-N-(3-chloro-4-methoxyphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine would depend on its specific application. For example, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar compounds to (2Z)-N-(3-chloro-4-methoxyphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine include other chromen-2-imine derivatives with different substituents. These compounds can be compared based on their chemical reactivity, biological activity, and potential applications. The unique combination of functional groups in this compound may confer distinct properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO5S/c1-15-7-10-18(11-8-15)32(27,28)22-13-16-5-4-6-21(30-3)23(16)31-24(22)26-17-9-12-20(29-2)19(25)14-17/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSDXQWHRVPLIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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